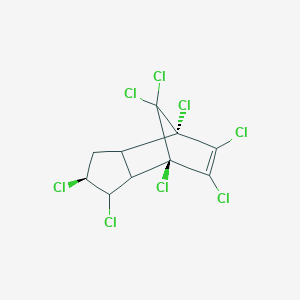

cis-Chlordane

Overview

Description

cis-Chlordane is an organochlorine compound that was widely used as a pesticide. It is one of the isomers of chlordane, which is a mixture of related chemicals. This compound is known for its effectiveness in controlling termites and other pests. due to its persistence in the environment and potential health risks, its use has been banned or restricted in many countries .

Mechanism of Action

Target of Action

The primary target of cis-Chlordane is the Cytochrome P450 2B6 . This enzyme is a part of the Cytochrome P450 family, which are heme-thiolate monooxygenases. These enzymes play a crucial role in the metabolism of a variety of compounds, including drugs and environmental chemicals .

Mode of Action

This compound interacts with its target, Cytochrome P450 2B6, leading to changes in the enzyme’s activity. This interaction can lead to alterations in the metabolism of other compounds within the body .

Biochemical Pathways

It is known that the compound can interfere with the normal functioning of the cytochrome p450 system, potentially affecting a wide range of metabolic processes .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract, leading to systemic exposure . Once absorbed, it is metabolized and then redistributed to fat . It is excreted slowly through feces, urine elimination, and through breast milk in nursing mothers . It can also cross the placenta and become absorbed by developing fetuses in pregnant women .

Result of Action

The molecular and cellular effects of this compound’s action are complex and can vary depending on the level and duration of exposure. It is believed to bind irreversibly to DNA, leading to cell death or altered cellular function . It also affects transcription by antagonizing estrogen-related receptors . Furthermore, this compound induces hepatic cytochrome P-450, causing a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement .

Action Environment

This compound is a persistent organic pollutant that can remain in the environment for extended periods . It is expected to volatilize from surface water and surface soil . In air, chlordane is expected to degrade by photolysis and oxidation . Environmental factors such as temperature, pH, and soil composition can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: This intermediate is then chlorinated to produce cis-Chlordane .

Industrial Production Methods: The industrial production of this compound involves the chlorination of the chlordene intermediate under controlled conditions. The process yields a mixture of cis- and trans-chlordane, along with other related compounds .

Chemical Reactions Analysis

Types of Reactions: cis-Chlordane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxychlordane, a major metabolite

Reduction: Reduction reactions can convert this compound to less chlorinated compounds.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide

Major Products Formed:

Oxidation: Oxychlordane

Reduction: Less chlorinated chlordane derivatives

Substitution: Various chlorinated derivatives

Scientific Research Applications

cis-Chlordane has been studied extensively for its applications in various fields:

Chemistry: Used as a reference compound in analytical chemistry for studying organochlorine pesticides

Biology: Research on its effects on biological systems, including its impact on enzyme activity and cellular processes

Medicine: Investigated for its potential toxicological effects and mechanisms of action in humans and animals

Industry: Historically used in agriculture and pest control, particularly for termite treatment

Comparison with Similar Compounds

cis-Chlordane is part of a group of related organochlorine compounds, including:

trans-Chlordane: Another isomer of chlordane with similar properties and uses

Heptachlor: A related compound with similar insecticidal properties but different chemical structure

Aldrin and Dieldrin: Other organochlorine pesticides with similar mechanisms of action but different chemical compositions

Uniqueness of this compound: this compound is unique due to its specific isomeric form, which influences its chemical behavior and biological activity. Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern .

Properties

CAS No. |

5103-71-9 |

|---|---|

Molecular Formula |

C10H6Cl8 |

Molecular Weight |

409.8 g/mol |

IUPAC Name |

(1R,2R,3S,4R,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3-,4-,5-,8-,9-/m1/s1 |

InChI Key |

BIWJNBZANLAXMG-KBYKYPSBSA-N |

impurities |

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |

SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]1Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

boiling_point |

175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |

Color/Form |

Viscous, amber-colored liquid Colorless, viscous liquid White crystals |

density |

1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |

flash_point |

Solution: 225 °F (open cup), 132 °F (closed cup) |

melting_point |

Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |

Key on ui other cas no. |

5103-71-9 |

physical_description |

Solid; [Cerilliant MSDS] |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

solubility |

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |

Synonyms |

(1R,2S,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1α,2α,4β,5,6,7β,8,8-Octachloro-3aα,4,7,7aα-tetrahydro- |

vapor_density |

14: (air= 1 at boiling point of chlordane) 14 |

vapor_pressure |

0.000036 [mmHg] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.